molecular formula C22H27N3O4S2 B2642835 4-[butyl(ethyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 850909-57-8

4-[butyl(ethyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No. B2642835
CAS RN: 850909-57-8
M. Wt: 461.6
InChI Key: CYSDHSMMVCAALJ-FCQUAONHSA-N
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Description

4-[butyl(ethyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide is a useful research compound. Its molecular formula is C22H27N3O4S2 and its molecular weight is 461.6. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

The compound 4-[butyl(ethyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide, and similar structures, have been synthesized and studied primarily for their potential antimicrobial activities. Research by Sarvaiya, Gulati, and Patel (2019) demonstrated the synthesis of related compounds with a focus on their antimicrobial properties against various bacteria and fungi. The synthesized compounds underwent analytical and spectral studies to confirm their structures (Sarvaiya, Gulati, & Patel, 2019).

Biological and Pharmacological Screening

Patel, Sreenivasa, Jayachandran, and Kumar (2009) synthesized a series of compounds containing structural elements similar to the compound . These compounds were screened for antimicrobial, antiinflammatory, anticonvulsant, and anthelmintic activities. The compounds' identities were confirmed through spectral data, and their biological activities were evaluated in various assays (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).

Inhibition of Human Carbonic Anhydrases

A study by Distinto et al. (2019) explored the inhibitory potency and selectivity of a library of compounds, structurally related to the compound of interest, toward human carbonic anhydrase isoforms. The study highlighted how electronic and steric features of the compounds influence their biological activity, which can be crucial in therapeutic applications (Distinto et al., 2019).

properties

IUPAC Name

4-[butyl(ethyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S2/c1-5-7-14-25(6-2)31(27,28)18-11-8-16(9-12-18)21(26)23-22-24(3)19-13-10-17(29-4)15-20(19)30-22/h8-13,15H,5-7,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYSDHSMMVCAALJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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